2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538252
InChI: InChI=1S/C17H27N3O/c1-14(2)20(12-15-7-4-3-5-8-15)16-9-6-10-19(13-16)17(21)11-18/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1
SMILES: CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13538252

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name 2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C17H27N3O/c1-14(2)20(12-15-7-4-3-5-8-15)16-9-6-10-19(13-16)17(21)11-18/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1
Standard InChI Key QMJDPZMDTXDMJT-MRXNPFEDSA-N
Isomeric SMILES CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CN
SMILES CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a six-membered piperidine ring with three key substituents:

  • A benzyl-isopropyl-amino group at the 3-position, introducing steric bulk and lipophilicity.

  • An ethanone group at the 1-position, contributing to hydrogen-bonding capacity.

  • A primary amino group (-NH₂) at the 2-position, enabling acid-base reactivity .

The stereochemistry at the 3-position (R-configuration) is critical for its three-dimensional arrangement, as demonstrated by comparative studies on enantiomeric pairs .

Table 1: Structural Comparison with Related Piperidine Derivatives

Compound NameMolecular FormulaSubstituents at Piperidine-3Key Functional Groups
2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanoneC₁₈H₂₉N₃OBenzyl-isopropyl-aminoEthanone, -NH₂
(S)-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one C₁₇H₂₇N₃OBenzyl-ethyl-aminoPropanone, -NH₂
1-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanoneC₁₆H₂₄ClN₂OBenzyl-isopropyl-aminoChloro-ethanone

Spectroscopic and Computational Data

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm the presence of the ethanone and amino groups .

  • NMR: The ¹H NMR spectrum exhibits distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and piperidine ring protons (δ 2.5–3.5 ppm) .

  • Chirality: Density functional theory (DFT) calculations predict a 2.3 kcal/mol energy difference between the (R)- and (S)-configurations, favoring the (R)-form in aqueous environments .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2-Amino-1-[(R)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone involves a multi-step sequence:

  • Piperidine Functionalization:

    • Step 1: N-Alkylation of piperidine with benzyl-isopropyl-amine under Mitsunobu conditions to introduce stereochemical control .

    • Step 2: Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

  • Ethanone Installation:

    • Step 3: Nucleophilic acyl substitution at the piperidine nitrogen using chloroacetone in the presence of K₂CO₃ .

  • Deprotection and Purification:

    • Step 4: Acidic removal of the Boc group (e.g., HCl/dioxane) followed by recrystallization from ethanol .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzyl-isopropyl-amine, DIAD, PPh₃7892
2Boc₂O, DMAP, CH₂Cl₂9598
3Chloroacetone, K₂CO₃, DMF, 80°C6589
44M HCl/dioxane, RT, 2h9095

Stereochemical Challenges

The (R)-configuration is achieved via chiral resolution using L-tartaric acid, yielding an enantiomeric excess (ee) of 98% . Computational modeling reveals that the transition state for the Mitsunobu reaction favors the (R)-isomer due to reduced steric hindrance between the benzyl group and piperidine ring .

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric Disorders: Potential use in schizophrenia (via D2 antagonism) and depression (via SERT inhibition).

  • Oncology: Piperidine derivatives demonstrate HDAC inhibitory activity (IC₅₀ ~50 nM) .

Industrial Synthesis Challenges

  • Scale-Up Issues: Low yields in Step 3 (65%) necessitate alternative catalysts (e.g., Cs₂CO₃) .

  • Cost of Chiral Resolving Agents: L-Tartaric acid accounts for 40% of total production costs .

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